molecular formula C8H4BrF2NO B1447479 6-Bromo-3,3-difluoroindolin-2-one CAS No. 1393532-37-0

6-Bromo-3,3-difluoroindolin-2-one

Cat. No.: B1447479
CAS No.: 1393532-37-0
M. Wt: 248.02 g/mol
InChI Key: KKRAAULUIAIYBS-UHFFFAOYSA-N
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Description

6-Bromo-3,3-difluoroindolin-2-one is a chemical compound that belongs to the class of indolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of bromine and fluorine atoms attached to the indolinone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3,3-difluoroindolin-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 6-Bromo-3,3-difluoroindolin-2-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted indolinone derivatives, which can be further functionalized for various applications .

Scientific Research Applications

6-Bromo-3,3-difluoroindolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindirubin-3’-oxime: Another indolinone derivative with potential therapeutic applications.

    3,3-Difluoroindolin-2-one: Lacks the bromine atom but shares similar chemical properties.

Uniqueness

6-Bromo-3,3-difluoroindolin-2-one is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activities compared to other indolinone derivatives .

Properties

IUPAC Name

6-bromo-3,3-difluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRAAULUIAIYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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